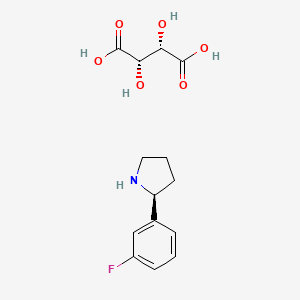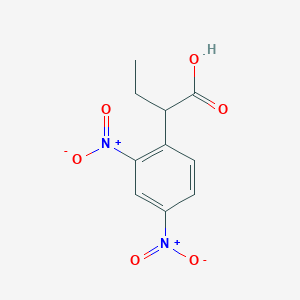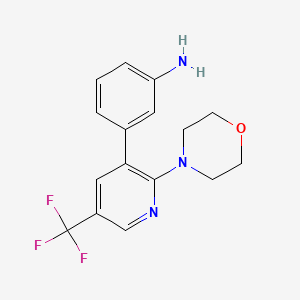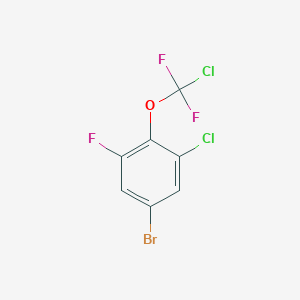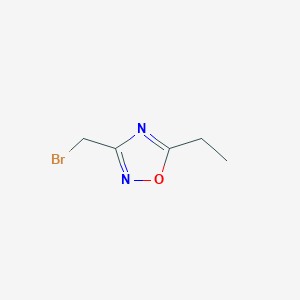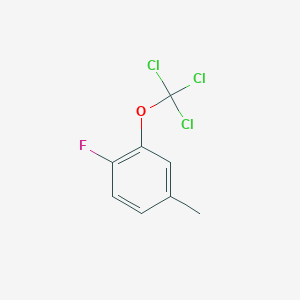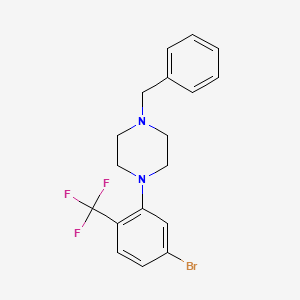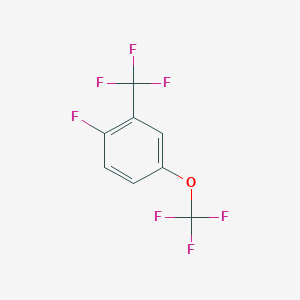
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Descripción general
Descripción
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene (1F4T2T) is a fluorinated aromatic compound that has been studied for its potential applications in scientific research. 1F4T2T is an aromatic compound with a high degree of fluorination and has been found to be useful in a variety of research applications.
Aplicaciones Científicas De Investigación
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been studied for its potential applications in scientific research. 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been found to be useful as a solvent for organic reactions, as a reagent for organic synthesis, and as a fluorinating agent for organic compounds. In addition, 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been studied for its potential applications in biochemistry, such as the study of protein-ligand interactions and the study of enzyme-substrate interactions. 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has also been studied for its potential applications in drug discovery, as it has been found to be useful in the synthesis of novel compounds that may have therapeutic applications.
Mecanismo De Acción
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been found to be a useful fluorinating agent for organic compounds. The fluorination reaction is believed to proceed via a nucleophilic substitution reaction, in which the fluoride ion acts as a nucleophile and displaces a leaving group, such as a halide or a sulfonate group. The reaction is typically conducted in the presence of a Lewis acid, such as boron trifluoride, which acts as a catalyst and facilitates the reaction.
Biochemical and Physiological Effects
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been studied for its potential biochemical and physiological effects. 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been found to be a potent inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been found to be a useful reagent for organic synthesis and has been used in a variety of laboratory experiments. 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has the advantage of being a highly fluorinated aromatic compound, which can be used to synthesize a variety of compounds. In addition, 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has the advantage of being relatively inexpensive and readily available. However, 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene also has some limitations, as it is a volatile compound and can be difficult to handle in the laboratory.
Direcciones Futuras
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been found to be a useful reagent for organic synthesis and has potential applications in a variety of scientific research areas. Possible future directions for 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene include the development of new synthesis methods for the compound, the development of new applications for the compound, the study of the compound’s biochemical and physiological effects, and the exploration of its potential applications in drug discovery. In addition, it may be possible to use 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene as a starting material for the synthesis of novel fluorinated compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
1-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIYYUNIGHKJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



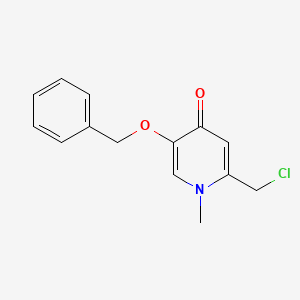
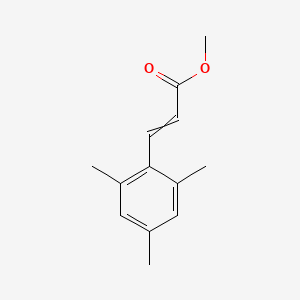

![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)
